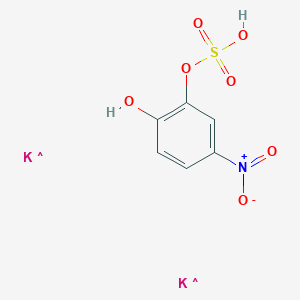
CID 131848279
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves the nitration of catechol followed by sulfonation and neutralization with potassium hydroxide. The general synthetic route can be summarized as follows:
Nitration: Catechol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrocatechol.
Sulfonation: The 4-nitrocatechol is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
Chemical Reactions Analysis
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include quinones, amino derivatives, and substituted catechols .
Scientific Research Applications
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt can be compared with other similar compounds such as:
4-Nitrocatechol: Similar structure but lacks the sulfate group.
Catechol: Lacks both the nitro and sulfate groups.
4-Nitrophenol: Contains a nitro group but lacks the catechol structure.
The uniqueness of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt lies in its combination of nitro and sulfate groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H5K2NO7S |
|---|---|
Molecular Weight |
313.37 g/mol |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);; |
InChI Key |
FRSZMHGEAYKGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



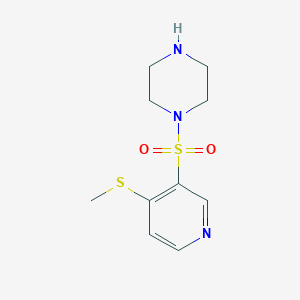
![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)

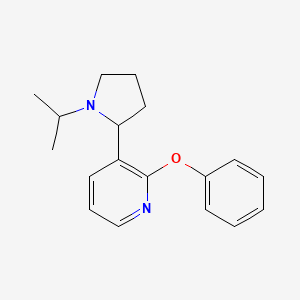
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)
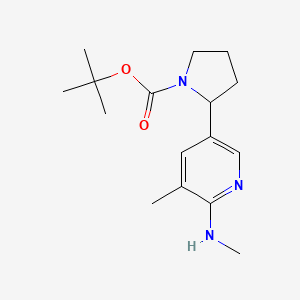

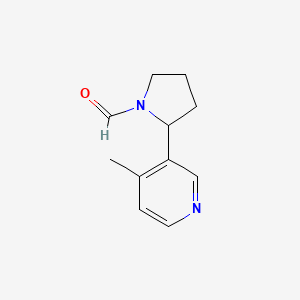
![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)
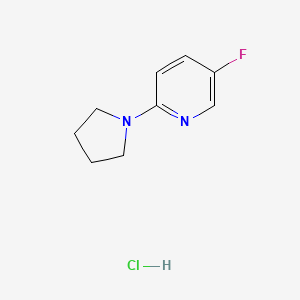
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)
